Spectral Characterization of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde: A Predictive Technical Guide
Spectral Characterization of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde: A Predictive Technical Guide
This in-depth technical guide provides a comprehensive analysis of the predicted spectral data for the novel heterocyclic compound, 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of spectroscopic analysis and data from analogous structures to offer a robust predictive characterization. This guide is structured to provide not just data, but a foundational understanding of the molecule's spectral behavior, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction and Synthetic Considerations
1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde is a disubstituted pyrazole derivative featuring a 3-methoxypropyl group at the N1 position and a carbaldehyde (formyl) group at the C5 position. The pyrazole nucleus is a well-established pharmacophore found in numerous therapeutic agents, making its derivatives of significant interest in medicinal chemistry.[1] The introduction of an aldehyde function provides a versatile synthetic handle for further molecular elaboration.
Plausible Synthetic Route
A common and effective method for the formylation of pyrazoles is the Vilsmeier-Haack reaction.[2][3] While this reaction typically favors formylation at the C4 position in many pyrazole systems, the regioselectivity can be influenced by the nature and position of existing substituents.[4] For the synthesis of a 5-carbaldehyde derivative, a strategy involving the cyclization of a suitably functionalized precursor is often employed. One plausible approach involves the reaction of an N-(3-methoxypropyl)hydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by formylation.
Alternatively, methods for the synthesis of 1-alkyl-pyrazole-5-carboxylic esters are known, which could potentially be converted to the corresponding aldehyde.[5] For the purpose of this guide, we will proceed with the analysis of the target molecule, assuming its successful synthesis.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde are detailed below.
The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazole ring and the 3-methoxypropyl and carbaldehyde moieties. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in Table 1.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H-C=O (Aldehyde) | 9.8 - 10.2 | Singlet (s) | - | The aldehydic proton is highly deshielded and typically appears as a singlet in this region. |
| H-3 (Pyrazole ring) | 7.8 - 8.1 | Doublet (d) | ~2.0 - 2.5 | The H-3 proton is coupled to the H-4 proton. |
| H-4 (Pyrazole ring) | 6.5 - 6.8 | Doublet (d) | ~2.0 - 2.5 | The H-4 proton is coupled to the H-3 proton. |
| N-CH₂ (Propyl) | 4.2 - 4.5 | Triplet (t) | ~7.0 | These protons are adjacent to the pyrazole nitrogen and are thus deshielded. |
| O-CH₂ (Propyl) | 3.4 - 3.6 | Triplet (t) | ~6.0 | These protons are adjacent to the oxygen atom. |
| O-CH₃ (Methoxy) | 3.2 - 3.4 | Singlet (s) | - | The methyl protons of the methoxy group will appear as a singlet. |
| -CH₂- (Propyl) | 2.0 - 2.3 | Quintet (or m) | ~6.5 | These methylene protons are coupled to the two adjacent methylene groups. |
Table 1: Predicted ¹H NMR Spectral Data for 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde (in CDCl₃)
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are presented in Table 2.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (Aldehyde) | 185 - 190 | The carbonyl carbon of an aldehyde is characteristically found in this downfield region. |
| C-5 (Pyrazole ring) | 140 - 145 | The carbon atom bearing the aldehyde group. |
| C-3 (pyrazole ring) | 138 - 142 | The C-3 carbon of the pyrazole ring. |
| C-4 (pyrazole ring) | 110 - 115 | The C-4 carbon of the pyrazole ring. |
| N-CH₂ (Propyl) | 50 - 55 | The carbon attached to the pyrazole nitrogen. |
| O-CH₃ (Methoxy) | 58 - 60 | The methoxy carbon. |
| O-CH₂ (Propyl) | 68 - 72 | The carbon attached to the oxygen of the methoxypropyl group. |
| -CH₂- (Propyl) | 28 - 32 | The central methylene carbon of the propyl chain. |
Table 2: Predicted ¹³C NMR Spectral Data for 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde (in CDCl₃)
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups. The predicted characteristic absorption bands are listed in Table 3.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| C-H stretch (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium | Characteristic Fermi resonance doublets for the aldehydic C-H bond. |
| C=O stretch (Aldehyde) | 1680 - 1700 | Strong | Strong absorption due to the carbonyl group of the aromatic aldehyde. |
| C=N and C=C stretch (Pyrazole ring) | 1500 - 1600 | Medium to Strong | Stretching vibrations of the pyrazole ring. |
| C-O stretch (Ether) | 1080 - 1150 | Strong | Characteristic C-O-C stretching of the methoxy group. |
| C-H stretch (Aliphatic) | 2850 - 2960 | Medium | Stretching vibrations of the C-H bonds in the methoxypropyl group. |
Table 3: Predicted IR Spectral Data for 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data is based on electron ionization (EI).
-
Molecular Ion (M⁺): The molecular formula is C₈H₁₂N₂O₂. The calculated monoisotopic mass is 168.09 g/mol . The molecular ion peak is expected to be observed at m/z = 168.
-
Key Fragmentation Pathways: The fragmentation of pyrazoles can be complex.[6] For aldehydes, common fragmentations include the loss of H· (M-1) and CHO· (M-29).[7][8] A plausible fragmentation pathway for 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde is proposed below.
Figure 1: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocols: A General Framework
While specific experimental data for the title compound is not available, the following provides a generalized, self-validating protocol for the acquisition of the spectral data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and propose fragmentation patterns consistent with the molecular structure.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectral characterization of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established spectroscopic principles and data from analogous compounds. This information serves as a valuable resource for the identification and characterization of this novel compound and can guide future experimental work. The provided general protocols offer a framework for obtaining high-quality experimental data to validate these predictions.
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